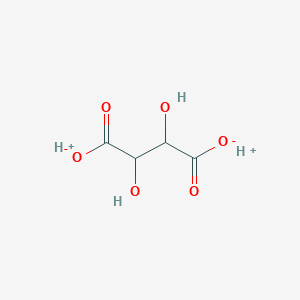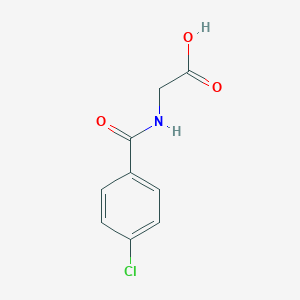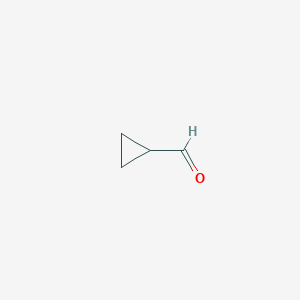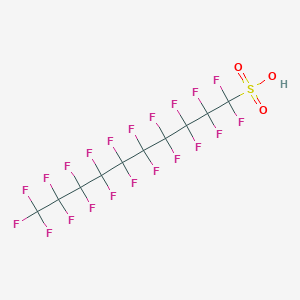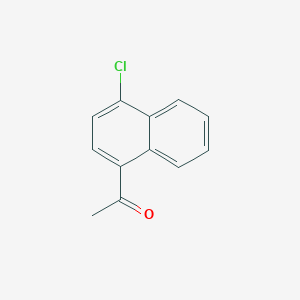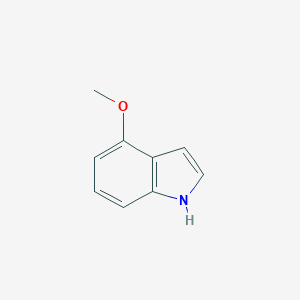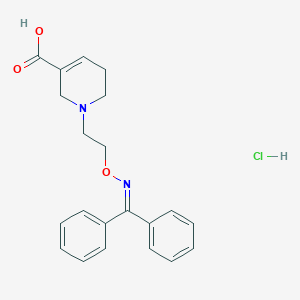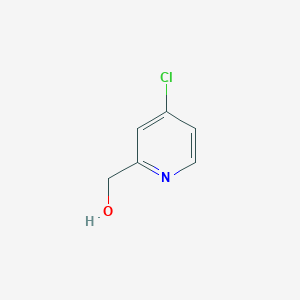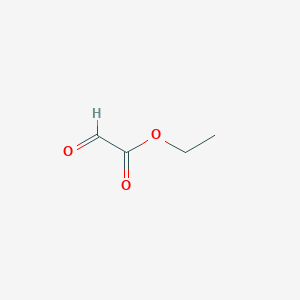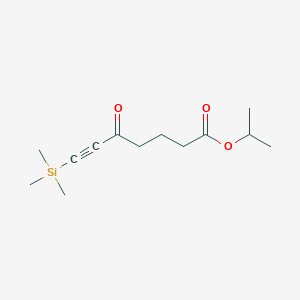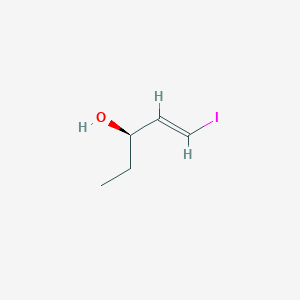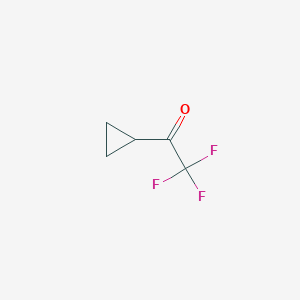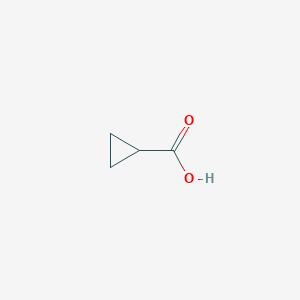
2-叔丁基-1,1,3,3-四甲基胍
描述
2-tert-Butyl-1,1,3,3-tetramethylguanidine, also known as Barton’s base, is an organic compound with the molecular formula C9H21N3. It is a sterically hindered guanidine base, named after Nobel Prize-winning British chemist Derek Barton. This compound is known for its strong basicity and is often used as a non-nucleophilic base in various organic reactions .
科学研究应用
2-tert-Butyl-1,1,3,3-tetramethylguanidine has a wide range of applications in scientific research:
作用机制
Target of Action
2-tert-Butyl-1,1,3,3-tetramethylguanidine, also known as Barton’s base, is an organic base . It is primarily used as a reagent in organic synthesis . The primary targets of this compound are organic molecules that require a base for the reaction to proceed .
Mode of Action
The compound acts as a base, accepting protons from other molecules during reactions . This proton acceptance can facilitate various types of reactions, including coupling reactions . The resulting changes depend on the specific reaction, but generally involve the formation of new bonds or the rearrangement of existing ones .
Biochemical Pathways
The specific biochemical pathways affected by 2-tert-Butyl-1,1,3,3-tetramethylguanidine would depend on the particular reaction it is used in. For instance, it has been used in the formation of carbamates from CO2 and amines. In this reaction, the compound facilitates the transfer of the carboxylate group to various substrates.
Result of Action
The molecular and cellular effects of 2-tert-Butyl-1,1,3,3-tetramethylguanidine’s action are largely dependent on the specific reaction it is used in. As a base, it can facilitate a variety of reactions, leading to the formation of new molecules or the modification of existing ones .
Action Environment
The action, efficacy, and stability of 2-tert-Butyl-1,1,3,3-tetramethylguanidine can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and should be stored in a cool, dry place . Additionally, it should be handled with care due to its corrosive nature and potential for causing skin and eye irritation .
准备方法
Synthetic Routes and Reaction Conditions
2-tert-Butyl-1,1,3,3-tetramethylguanidine is synthesized through the reaction of tert-butylamine with a Vilsmeier salt, which is the reaction product of phosgene with tetramethylurea . The detailed synthetic procedure involves the following steps :
Preparation of Vilsmeier Salt: Triphosgene is reacted with N,N,N’,N’-tetramethylurea in anhydrous toluene under an argon atmosphere.
Reaction with tert-Butylamine: The Vilsmeier salt is then reacted with tert-butylamine, followed by refluxing and subsequent purification through distillation.
Industrial Production Methods
The industrial production of 2-tert-Butyl-1,1,3,3-tetramethylguanidine follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .
化学反应分析
Types of Reactions
2-tert-Butyl-1,1,3,3-tetramethylguanidine undergoes various types of reactions, including:
Substitution Reactions: It is used to promote nucleophilic substitution reactions (SNAr) for the synthesis of highly oxygenated dinaphthyl ethers.
Catalytic Reactions: It acts as a catalyst in the formation of aziridines and other organic compounds.
Common Reagents and Conditions
Common reagents used in reactions with 2-tert-Butyl-1,1,3,3-tetramethylguanidine include iodine, tert-butylamine, and various organic solvents such as toluene and ether .
Major Products
The major products formed from reactions involving 2-tert-Butyl-1,1,3,3-tetramethylguanidine include dinaphthyl ethers and aziridines .
相似化合物的比较
Similar Compounds
1,1,3,3-Tetramethylguanidine: Another strong base but with less steric hindrance compared to 2-tert-Butyl-1,1,3,3-tetramethylguanidine.
1,5-Diazabicyclo[4.3.0]non-5-ene: A bicyclic guanidine base with different steric and electronic properties.
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene: A triazabicyclic base with unique reactivity.
Uniqueness
2-tert-Butyl-1,1,3,3-tetramethylguanidine is unique due to its combination of strong basicity and steric hindrance, which makes it an excellent non-nucleophilic base for promoting various organic reactions without undergoing nucleophilic attack .
属性
IUPAC Name |
2-tert-butyl-1,1,3,3-tetramethylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-9(2,3)10-8(11(4)5)12(6)7/h1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHJFPFNGVDEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=C(N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393758 | |
| Record name | 2-tert-Butyl-1,1,3,3-tetramethylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29166-72-1 | |
| Record name | 2-tert-Butyl-1,1,3,3-tetramethylguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29166-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-tert-Butyl-1,1,3,3-tetramethylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tert-Butyl-1,1,3,3-tetramethyl-guanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the catalytic properties of BTMG and how is it used in organic synthesis?
A: BTMG acts as a strong, hindered, non-nucleophilic base in organic reactions. [] Its hindered nature arises from the bulky tert-butyl group, minimizing its participation in nucleophilic substitution reactions. This property makes BTMG ideal for promoting reactions where a strong base is needed without unwanted side reactions.
Q2: How does BTMG interact with carbon dioxide, and what are the kinetic implications?
A: BTMG, particularly when blended with 1-propanol, exhibits promising capabilities in capturing carbon dioxide (CO2). [] This interaction has been studied using a stopped-flow apparatus coupled with conductivity detection, revealing the kinetics of the reaction. [] The reaction mechanism, categorized as termolecular, exhibits a second-order rate constant. []
Q3: Can BTMG be used in reactions involving isocyanates? What are the thermal properties of the resulting compounds?
A: Yes, BTMG readily reacts with isocyanates to form triazinedione heterocycles. [] Specifically, it forms 2:1 adducts with mono-isocyanates, confirmed through NMR, IR spectroscopy, and single-crystal X-ray diffraction. [] These adducts exhibit specific cleavage temperatures, with some breaking down at 70 °C and others at 160 °C. [] Notably, thermal analysis using TG-MS revealed the release of free isocyanate upon adduct cleavage. []
Q4: Are there any computational studies on BTMG, and what information do they provide?
A: Computational chemistry plays a significant role in understanding BTMG's interactions. For instance, in studying the capture of carbonyl sulfide by organic liquid mixtures containing BTMG, Density Functional Theory (DFT) calculations have been employed. [] These calculations provide valuable insights into the thermodynamic properties and reaction mechanisms involved in the capture process. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


